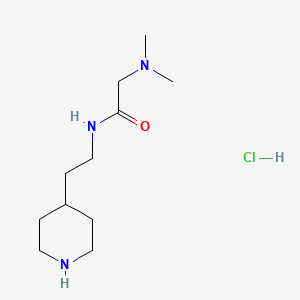
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride
Übersicht
Beschreibung
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride is a useful research compound. Its molecular formula is C11H24ClN3O and its molecular weight is 249.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride, also known by its chemical formula CHClNO, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Weight : 206.71 g/mol
- CAS Number : 1443980-79-7
- Molecular Formula : CHClNO
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors. Studies have shown that compounds with similar structures can exhibit antagonistic effects on these receptors, which are implicated in various neurological disorders .
Antagonistic Effects
The compound has been studied for its potential as a muscarinic receptor antagonist. Muscarinic receptors play significant roles in the central and peripheral nervous systems, influencing functions such as cognition, memory, and motor control. Antagonists of these receptors can be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments .
Pharmacological Studies
A range of pharmacological studies has evaluated the efficacy and safety profile of this compound:
- In vitro Assays : Various assays have demonstrated that the compound exhibits significant inhibition of specific receptor activities at concentrations as low as 10 µM. This suggests a potent interaction with target receptors .
- In vivo Studies : Animal models have shown that administration of the compound leads to observable changes in behavior and physiological responses consistent with muscarinic receptor modulation .
Study 1: Neurological Impact
In a study involving Sprague-Dawley rats, the administration of this compound resulted in notable changes in locomotor activity and cognitive function. The study reported an increase in exploratory behavior and a decrease in anxiety-related responses, indicating potential therapeutic effects for anxiety disorders .
| Parameter | Control Group | Treatment Group (10 mg/kg) |
|---|---|---|
| Exploratory Behavior | Baseline | Increased |
| Anxiety Levels | High | Decreased |
Study 2: Metabolic Effects
Another investigation focused on the compound's effects on metabolic parameters in diabetic mouse models. Results indicated a significant reduction in plasma glucose levels without adverse weight gain, highlighting its potential for diabetes management .
| Parameter | Control Group | Treatment Group (5 mg/kg) |
|---|---|---|
| Plasma Glucose (mg/dL) | 250 | 180 |
| Body Weight Change (g) | +5 | +1 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the piperidine ring and acetamide group can enhance biological activity. For instance, substituents that increase lipophilicity have been associated with improved receptor binding affinity .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.ClH/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10;/h10,12H,3-9H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBNBKSDYYENGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















